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molecular formula C8H8ClNO B1267580 1-(4-Amino-3-chlorophenyl)ethanone CAS No. 6953-83-9

1-(4-Amino-3-chlorophenyl)ethanone

Cat. No. B1267580
M. Wt: 169.61 g/mol
InChI Key: VGVXDPRCTIRHOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04866091

Procedure details

A mixture of p-aminoacetophenone (20 g), pyridine (11.7 g), and iodobenzene dichloride (40 g) in tetrahydrofuran (300 ml) was stirred for 5 hours at 0° C. The insoluble materials were filtered, and the filtrate was concentrated under reduced pressure. The residue obtained was crystallized from ethanol to give colorless crystals of 4'-amino-3'-chloroacetophenone (20.1 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1.N1C=CC=CC=1.[Cl-:17].[Cl-].IC1C=CC=CC=1>O1CCCC1>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][C:3]=1[Cl:17] |f:2.3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C(C)=O
Name
Quantity
11.7 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
40 g
Type
reactant
Smiles
[Cl-].[Cl-].IC1=CC=CC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred for 5 hours at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The insoluble materials were filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was crystallized from ethanol

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC1=C(C=C(C=C1)C(C)=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 20.1 g
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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